Phenylacetyl disulfide
Overview
Description
Synthesis Analysis
Phenylacetyl disulfide (PADS) is used as an efficient reagent in the synthesis of phosphorothioate RNA (PS-RNA), demonstrating over 99.8% stepwise efficiency in sulfurization. This process is facilitated by using PADS in a pyridine and acetonitrile mixture, showcasing its utility in RNA synthesis with PS:PO mixed backbones (Ravikumar et al., 2006).
Molecular Structure Analysis
Phenylacetyl disulfide's involvement in the oxidative addition of disulfides to tungsten complexes has been studied, revealing insights into its molecular interactions and the formation of coordinatively unsaturated complexes, which reversibly bind CO and other ligands. This research provides foundational knowledge on the molecular structure and reactivity of compounds involving phenylacetyl disulfide (Lang et al., 1994).
Chemical Reactions and Properties
Phenylacetyl disulfide is utilized in various chemical reactions, including the ortho-arylation of phenylacetamides, benzamides, and anilides, facilitated by sodium persulfate. This demonstrates its role in forming biaryl C-C bonds, highlighting its chemical reactivity and potential for creating complex molecular structures (Yeung et al., 2010).
Physical Properties Analysis
The synthesis of poly(phenylene polysulfide) networks from elemental sulfur and p-diiodobenzene, utilizing phenylacetyl disulfide, showcases its role in producing materials with unique physical properties. These networks exhibit extensibility, self-healing, and reprocessing capabilities, highlighting the impact of phenylacetyl disulfide on the physical properties of polymeric materials (Lee et al., 2019).
Chemical Properties Analysis
The chemical properties of phenylacetyl disulfide are further explored through its role in the formation of disulfides and its interaction with various chemical agents. Studies such as the oxidative addition to tungsten complexes and the synthesis of PS-RNA underline its reactivity and usefulness in chemical synthesis, providing a broad overview of its chemical behaviors (Lang et al., 1994); (Ravikumar et al., 2006).
Scientific Research Applications
Sulfhydryl Group Detection : A water-soluble aromatic disulfide has been synthesized for determining sulfhydryl groups in biological materials, indicating a potential use of phenylacetyl disulfide in detecting such groups (Ellman, 1959).
Nucleotide Sulfurization : Chiral analogues of phenylacetyl disulfide have been used in the sulfurization of dithymidine phosphite triesters, indicating its application in nucleotide chemistry (Mukhlall & Hersh, 2011).
Synthesis of Phosphorothioate RNA : Efficient synthesis of phosphorothioate RNA using phenylacetyl disulfide demonstrates its application in RNA technology (Ravikumar et al., 2006).
Oligonucleotide Synthesis : The use of phenylacetyl disulfide in the solid-phase synthesis of oligodeoxynucleoside phosphorothioates suggests its importance in oligonucleotide synthesis (Roelen et al., 2010).
Labeling of Phosphorothioate Oligonucleotides : Phenylacetyl disulfide has been used in the synthesis of 34S-labeled phosphorothioate oligonucleotides, indicating its role in stable isotope labeling and mass spectrometry (Stulz et al., 2018).
Redox-Sensitive Biomaterials : In the field of biomaterials, aromatic disulfides like phenylacetyl disulfide can be used to engineer redox-sensitive materials and drug delivery systems (Wu et al., 2013).
Self-Healing Elastomers : Aromatic disulfide metathesis, involving compounds like phenylacetyl disulfide, has been used in the design of self-healing poly(urea–urethane) elastomers (Rekondo et al., 2014).
Enantioselective Sulfurization : The synthesis of chiral analogs of phenylacetyl disulfide suggests its potential use in enantioselective sulfurization, important in the synthesis of chiral phosphorothioates (Mukhlall et al., 2011).
Nucleic Acids Bioconjugation : Disulfide conjugation, potentially involving phenylacetyl disulfide, plays a crucial role in the structural studies of DNA and RNA and their interactions with other macromolecules (Stasinska et al., 2019).
Protein Folding Studies : Disulfide bond chemistry, possibly utilizing compounds like phenylacetyl disulfide, is important for studying protein folding, structure, and stability (Wedemeyer et al., 2000).
Safety And Hazards
Phenylacetyl disulfide may cause an allergic skin reaction and is harmful if swallowed . It is recommended to wear personal protective equipment, avoid contact with skin, eyes, and clothing, avoid ingestion and inhalation, and keep containers tightly closed in a dry, cool, and well-ventilated place .
Future Directions
Phenylacetyl disulfide is often used in the pharmaceutical industry for the sulfurisation of nucleotide-phosphites to produce more biologically stable thiophosphates . This process is achieved using ‘aged’ solutions of PADS, which consist of a mixture of polysulfides that are more efficient sulfur transfer reagents . The growing market for therapeutic peptides and oligonucleotides draws attention towards their manufacture, aiming at efficient and sustainable productive processes .
properties
IUPAC Name |
S-(2-phenylacetyl)sulfanyl 2-phenylethanethioate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14O2S2/c17-15(11-13-7-3-1-4-8-13)19-20-16(18)12-14-9-5-2-6-10-14/h1-10H,11-12H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IXGZXXBJSZISOO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(=O)SSC(=O)CC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14O2S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Phenylacetyl disulfide | |
CAS RN |
15088-78-5 | |
Record name | Phenylacetylen disulfide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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